molecular formula C7H8N2O4 B1629199 (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate CAS No. 98277-03-3

(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate

Cat. No.: B1629199
CAS No.: 98277-03-3
M. Wt: 184.15 g/mol
InChI Key: ZCZLFOLDLIUNHA-UHFFFAOYSA-N
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Description

(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate can be achieved through several methods. One common approach involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. In this reaction, the 5-hydroxyuracil derivatives are used in their dioxo form . The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyuracil: A precursor in the synthesis of (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate.

    Barbituric Acid: Another pyrimidine derivative with similar structural features.

    Uracil: A fundamental component of RNA with a similar pyrimidine ring structure.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,4-dioxo-1H-pyrimidin-5-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-4(10)13-3-5-2-8-7(12)9-6(5)11/h2H,3H2,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZLFOLDLIUNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618476
Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98277-03-3
Record name (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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